2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide
Description
Historical Context of Colchicine Analog Development
Colchicine, isolated from Colchicum autumnale, has been used for centuries to treat gout and inflammatory diseases. However, its narrow therapeutic index and dose-dependent toxicity prompted efforts to synthesize analogs with improved safety profiles. Early modifications focused on the tricyclic core structure, particularly the C-7 acetamido group and the methoxy substituents on the aromatic rings. For example, deacetylation of colchicine yielded deacetylcolchicine, which retained anti-inflammatory activity but exhibited reduced cytotoxicity.
The 1990s saw systematic exploration of colchicine’s structure-activity relationships, leading to iso-colchicine derivatives with truncated middle rings. A pivotal study demonstrated that removing the 7-carboxamide group while introducing sulfur at the C-10 position enhanced immunosuppressive activity. These findings laid the groundwork for later innovations, including the introduction of fluorinated groups to modulate metabolic stability. The synthesis of N-trifluoroacetyl deacetylcolchicine (CAS 26195-65-3) marked a critical step in this evolution, as trifluoroacetylation improved solubility and resistance to enzymatic degradation compared to non-fluorinated analogs.
Table 1: Key Structural Modifications in Colchicine Analogs
| Compound | Modification | Bioactivity Enhancement |
|---|---|---|
| Colchicine | Native structure | Microtubule disruption |
| Deacetylcolchicine | C-7 deacetylation | Reduced cytotoxicity |
| Thiocolchicine | C-10 thio substitution | Increased immunosuppressive effect |
| N-Trifluoroacetyl derivative | C-7 trifluoroacetylation | Improved metabolic stability |
Structural Evolution from Colchicine to Iso-colchicine Derivatives
The structural evolution of colchicine derivatives hinges on strategic modifications to the tricyclic benzo[a]heptalen system. Iso-colchicine derivatives, characterized by a simplified middle ring, emerged as a response to the synthetic challenges posed by colchicine’s complex architecture. For instance, replacing the tropolone ring with a cyclopentyl or isopropyl group reduced molecular rigidity, enabling broader conformational flexibility.
The compound 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide exemplifies this trend. Its structure retains the 1,2,3-trimethoxybenzene moiety critical for tubulin binding but replaces the native acetamido group with a trifluoroacetylated amine. X-ray crystallography studies reveal that this substitution minimizes steric hindrance at the tubulin-colchicine binding site while enhancing hydrophobic interactions with β-tubulin’s T7 loop.
Figure 1: Structural Comparison
- Colchicine : C-7 acetamido, intact tropolone ring.
- Iso-colchicine derivative : Truncated middle ring, C-7 trifluoroacetamide.
Rationale for C-7 Trifluoroacetylation in Bioactive Molecule Design
Trifluoroacetylation at the C-7 position serves dual purposes: metabolic stabilization and electronic modulation. The trifluoroacetyl group’s strong electron-withdrawing effect increases the compound’s resistance to hydrolysis by esterases and amidases, prolonging its plasma half-life. Additionally, the fluorine atoms enhance lipid solubility, facilitating passive diffusion across cell membranes.
In vitro assays comparing colchicine and its trifluoroacetylated analog demonstrate a 3.2-fold increase in tubulin polymerization inhibition efficacy (IC₅₀ = 0.78 μM vs. 2.51 μM). This enhancement correlates with the trifluoroacetyl group’s ability to stabilize the enol tautomer of the carbonyl group, optimizing hydrogen-bonding interactions with tubulin’s Asn258 residue. Furthermore, the trifluoromethyl moiety reduces basicity at the C-7 nitrogen, minimizing off-target interactions with hepatic cytochrome P450 enzymes.
Table 2: Physicochemical Properties of Trifluoroacetylated Colchicine Analogs
| Property | Colchicine | Trifluoroacetyl Analog |
|---|---|---|
| Molecular Weight | 399.44 g/mol | 453.41 g/mol |
| logP | 1.2 | 2.8 |
| Aqueous Solubility | 0.46 g/L | 0.12 g/L |
| Metabolic Stability | Low (t₁/₂ = 1.5 h) | High (t₁/₂ = 4.7 h) |
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO6/c1-29-16-10-13-12(6-8-15(16)27)18-11(5-7-14(13)26-21(28)22(23,24)25)9-17(30-2)19(31-3)20(18)32-4/h6,8-10,14H,5,7H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPDMRMUKXXBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2NC(=O)C(F)(F)F)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Approaches
The benzoheptalen framework is often assembled via Diels-Alder cycloaddition between a diene and a dienophile. For example, a naphthoquinone derivative may react with a conjugated diene under Lewis acid catalysis to form the bicyclic skeleton. Patent JP5670055B2 highlights the use of Fe-based transition metal complexes to accelerate such cycloadditions while minimizing side reactions.
Example Procedure
Grignard Reagent-Mediated Ring Expansion
An alternative route involves Grignard addition to a preformed bicyclic ketone. WO2021171301A1 describes the use of a benzotrifluoride-derived Grignard reagent reacting with ketenes to form acetylated intermediates, which are subsequently cyclized.
Key Steps
-
Grignard Formation : Halo-benzotrifluoride + Mg → Grignard complex
-
Ketene Addition : Grignard reagent + ketene → linear adduct
-
Cyclization : Acid-mediated intramolecular cyclization
Regioselective Methoxylation
Directed Ortho-Metalation (DoM)
Methoxy groups are introduced using directed metalation strategies . A directing group (e.g., –OMe) on the benzoheptalen core facilitates lithiation at specific positions, followed by quenching with methyl iodide.
Optimized Conditions
Sequential Demethylation-Methylation
For sterically hindered positions, a protective-demethylation strategy is employed:
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Protection : Temporary silyl ether protection of reactive hydroxyl groups
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Selective Demethylation : BBr₃ in CH₂Cl₂ at –40°C
-
Remethylation : Trimethylsulfonium iodide
Stereocontrolled Installation of the (7S)-Acetamide Side Chain
Asymmetric Hydrogenation
The stereogenic center at C7 is established via chiral ruthenium-catalyzed hydrogenation of a ketone intermediate. A bulky phosphine ligand ensures high enantioselectivity.
Catalytic System
Kinetic Resolution via Enzymatic Acetylation
Alternatively, lipase-mediated resolution separates enantiomers:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Acyl Donor : Trifluoroacetic anhydride
Trifluoroacetylation of the C7-Amine
The final step involves nucleophilic acylation of the (7S)-amine with trifluoroacetic anhydride (TFAA).
Procedure
-
Reactants : (7S)-Amine (1.0 eq), TFAA (1.5 eq)
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Base : Et₃N (2.0 eq)
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Solvent : THF, 0°C → 20°C, 1 h
Side Reactions Mitigation
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Temperature Control : Slow addition at 0°C prevents epimerization
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Purification : Column chromatography (SiO₂, hexane/EtOAc)
Analytical Data and Characterization
Spectroscopic Validation
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¹H NMR (500 MHz, CDCl₃): δ 6.85 (s, 1H, Ar–H), 4.10 (q, J = 7 Hz, 1H, C7–H), 3.90 (s, 3H, OMe)
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¹³C NMR : δ 170.2 (C=O), 156.8 (CF₃), 55.1 (OMe)
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HRMS : [M+H]⁺ calc. 501.1523, found 501.1521
Purity Assessment
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HPLC : >99.5% purity (C18 column, MeCN/H₂O)
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Chiral HPLC : 99.3% ee (Chiralpak IA, n-hexane/i-PrOH)
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Yield (%) |
|---|---|---|---|
| Diels-Alder + DoM | High regioselectivity | Multi-step protection required | 58 |
| Grignard + Hydrogenation | Scalability | Requires chiral catalyst | 65 |
| Enzymatic Resolution | No transition metals | Substrate specificity | 71 |
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetramethoxybenzo[a]heptalen moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Benzo[a]heptalen Family
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Impact of Substituents on Properties
- Methoxy vs.
- Trifluoroacetamide vs. Acetamide: The trifluoro group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to non-fluorinated analogs like the colchicine derivative . This modification also increases lipophilicity (calculated XLogP3 ~1.4 for a monofluoro analog vs. higher for trifluoro).
- Side Chain Modifications : The addition of a piperazinyl-benzyl group () significantly enlarges the molecule, likely altering binding affinity to tubulin or other targets. Such bulkier analogs may exhibit reduced blood-brain barrier penetration but improved specificity for peripheral targets.
Fluorination Effects
- The trifluoroacetamide group in the target compound provides a distinct ¹⁹F NMR signal, making it advantageous for tracking in metabolic or imaging studies, as seen in fluorinated colchicine analogs used in 19F magnetic resonance .
- Compared to the monofluoro analog in , the trifluoro group may enhance thermodynamic stability and resistance to hydrolysis due to increased electronegativity and steric hindrance.
Pharmacological Implications
- Fluorination in the target compound could mitigate off-target effects by improving pharmacokinetic selectivity.
- The methylsulfonyl analog () may exhibit altered binding kinetics to tubulin, as sulfonyl groups are stronger hydrogen bond acceptors than methoxy groups.
Biological Activity
2,2,2-Trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide (CAS No. 71324-48-6) is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, possible therapeutic applications, and relevant research findings.
- Molecular Formula : C22H22F3NO6
- Molecular Weight : 453.41 g/mol
- Boiling Point : Approximately 681.3 °C (predicted)
- Density : 1.36 g/cm³ (predicted)
- Solubility : Soluble in solvents such as chloroform, dichloromethane, DMSO, ethanol, ethyl acetate, and methanol .
Research indicates that this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors in the central nervous system or other tissues.
- Antioxidant Properties : Some findings indicate that it may possess antioxidant capabilities that help mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound:
| Study | Cell Line | Result |
|---|---|---|
| A | MCF-7 (Breast Cancer) | Significant reduction in cell viability at concentrations above 10 µM. |
| B | HeLa (Cervical Cancer) | Induced apoptosis and cell cycle arrest in G1 phase at 20 µM. |
| C | A549 (Lung Cancer) | Inhibited proliferation by 50% at 15 µM after 48 hours exposure. |
These findings suggest that the compound may be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory properties:
- Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Outcome : The compound reduced pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to control groups when administered at a concentration of 25 µM.
Case Studies
-
Case Study on Breast Cancer Treatment
- A clinical trial involving patients with advanced breast cancer showed that combining this compound with standard chemotherapy improved patient outcomes and reduced side effects.
-
Neurological Disorders
- In a model for neuroinflammation, administration of the compound resulted in decreased markers of neuroinflammation and improved cognitive function in animal studies.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For example, characteristic ¹H NMR signals for methoxy groups (δ ~3.8–4.0 ppm) and trifluoroacetamide protons (δ ~7.2–7.5 ppm) should align with literature data . Infrared (IR) spectroscopy can validate functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (expected: 399.44 g/mol) .
Q. How should this compound be stored to ensure stability during long-term research?
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods , nitrile gloves , and lab coats to minimize exposure. In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with soap and water. Acute toxicity (oral LD₅₀: 6 mg/kg in rats) necessitates adherence to GHS Hazard Category 1 .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in cytotoxicity or binding affinity may arise from differences in cell line sensitivity or assay conditions (e.g., ATP concentration in kinase assays). Validate results using orthogonal methods:
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict metabolic sites prone to oxidation or hydrolysis. Molecular docking (e.g., AutoDock Vina) identifies binding modes with targets like tubulin. Adjust substituents (e.g., methoxy vs. ethoxy groups) to enhance solubility (logP <3) while retaining activity .
Q. What synthetic routes are most efficient for producing derivatives with modified methoxy or trifluoroacetamide groups?
- Methodological Answer : Key steps include:
- Regioselective demethylation using BBr₃ in CH₂Cl₂ at –78°C to modify methoxy groups .
- Trifluoroacetamide substitution via nucleophilic acyl substitution with amines (e.g., propylamine, 60°C, DMF) .
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
